molecular formula C21H24N6O6 B1227555 2'-O-(N-Acetylphenylalanyl)adenosine CAS No. 34996-32-2

2'-O-(N-Acetylphenylalanyl)adenosine

Cat. No.: B1227555
CAS No.: 34996-32-2
M. Wt: 456.5 g/mol
InChI Key: VYMMPDQVLYQCQF-SWQDORGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-(N-Acetylphenylalanyl)adenosine is a chemically synthesized adenosine derivative that serves as a critical tool for biochemical research into the mechanism of protein synthesis. This compound is specifically designed to study the function and specificity of ribosomal peptidyltransferase. Research using this analog has been instrumental in determining the enzyme's isomer preference, demonstrating that peptidyltransferase exclusively generates the 3'-isomer of peptidyladenosine during translation . The compound acts as an analog of the natural peptidyl-tRNA molecule, mimicking the intermediate state where a growing peptide chain is linked to adenosine. Its slow rate of transacylation between the 2' and 3' isomers in aqueous solution allows researchers to clearly separate and analyze the isomers using high-performance liquid chromatography (HPLC), providing a method to probe the intricate kinetics and specificity of the peptidyltransferase reaction . This makes it an invaluable reagent for enzymologists and molecular biologists investigating the fundamental processes of the ribosome. This product is intended for research applications in a controlled laboratory environment. It is provided as a high-purity solid and must be stored according to recommended conditions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34996-32-2

Molecular Formula

C21H24N6O6

Molecular Weight

456.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-acetamido-3-phenylpropanoate

InChI

InChI=1S/C21H24N6O6/c1-11(28)26-13(7-12-5-3-2-4-6-12)21(31)32-8-14-16(29)17(30)20(33-14)27-10-25-15-18(22)23-9-24-19(15)27/h2-6,9-10,13-14,16-17,20,29-30H,7-8H2,1H3,(H,26,28)(H2,22,23,24)/t13-,14+,16+,17+,20+/m0/s1

InChI Key

VYMMPDQVLYQCQF-SWQDORGXSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Other CAS No.

34996-45-7

Synonyms

2'-O-(N-acetylphenylalanyl)adenosine
2-Ac-Phe-Ado

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Preparation of Analogues and Derivatives of 2'-O-(N-Acetylphenylalanyl)adenosine

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the aminoacyl moiety, the adenosine (B11128) moiety, or by creating isomeric variants.

The N-acetylphenylalanyl part of the molecule can be readily modified by substituting N-acetylphenylalanine with other N-acylated amino acids in the synthetic scheme described in section 2.1.1. This allows for the introduction of a wide variety of amino acid side chains and different N-acyl groups.

Table 1: Examples of Modifications to the Aminoacyl Moiety

Modification TypeExample of Modified GroupRationale for Modification
Amino Acid Side Chain Valine, Leucine, TryptophanTo probe the influence of side chain size, hydrophobicity, and steric bulk.
N-Acyl Group N-Benzoyl, N-FormylTo investigate the role of the acyl group in molecular recognition and stability.
Stereochemistry N-Acetyl-D-phenylalanineTo study the impact of stereochemistry on biological activity.

The adenosine unit offers several positions for modification, including the purine (B94841) base and the ribose sugar.

Purine Base Modifications: The adenine (B156593) base can be modified at various positions. For example, alkylation or substitution at the N6-position can be achieved through selective reactions. researchgate.net Modifications at the C2 or C8 positions of the purine ring are also common strategies to create adenosine analogues. nih.gov

Ribose Modifications: The ribose moiety can be altered, for instance, by introducing substituents at the 2'- or 3'-positions, such as a 2'-fluoro or 2'-O-methyl group. nih.gov Deoxyadenosine derivatives, where the 2'-hydroxyl group is replaced by a hydrogen atom, represent another class of modifications.

Table 2: Examples of Modifications to the Adenosine Moiety

Modification SiteExample of ModificationSynthetic Strategy
N6 of Adenine N6-MethyladenosineDirect alkylation or Dimroth rearrangement of 1-alkyladenosine. researchgate.net
C2 of Adenine 2-ChloroadenosineNucleophilic substitution on a suitable precursor.
2'-Position of Ribose 2'-Deoxyadenosine (B1664071)Use of 2'-deoxyadenosine as the starting material.
2'-Position of Ribose 2'-O-MethyladenosineSelective methylation of the 2'-hydroxyl group. nih.gov

Isomeric Variants: The primary isomeric variants of this compound are the 3'-O-acylated and 5'-O-acylated isomers. The 3'-O-isomer is a common byproduct in chemical synthesis if the 3'-hydroxyl group is not protected. The spontaneous acyl migration between the 2'- and 3'-hydroxyl groups of the ribose is a well-known phenomenon in ribonucleoside chemistry, leading to an equilibrium mixture of the two isomers in solution. The position of this equilibrium is influenced by the solvent and pH.

Molecular Interactions and Biochemical Mechanisms

Interactions with Ribosomal Components

The precise positioning of substrates within the ribosome is paramount for the fidelity and efficiency of translation. The binding of 2'-O-(N-Acetylphenylalanyl)adenosine and its derivatives to the ribosomal A and P sites has been a subject of extensive research to understand the structural requirements for substrate recognition.

Binding to the Ribosomal A-site and P-site

As an analog of the acceptor end of phenylalanyl-tRNA, this compound exhibits distinct binding affinities for the A (aminoacyl) and P (peptidyl) sites of the ribosome. The N-acetylation of the phenylalanyl moiety significantly influences this interaction.

Studies utilizing N-acetyl-phenylalanyl-tRNA (Ac-Phe-tRNA), which carries the N-acetylated analog at its 3'-end, have demonstrated a strong preference for the P-site. The association constant of Ac-Phe-tRNA with the P-site is considerably higher than with the A-site, indicating a more stable interaction at the P-site. nih.gov This preferential binding is a key feature, as the P-site is typically occupied by the peptidyl-tRNA carrying the growing polypeptide chain, and N-acetylated aminoacyl-tRNAs are often used as peptidyl-tRNA analogs.

The binding of Ac-Phe-tRNA to the P-site has been shown to be a reversible process, influenced by factors such as magnesium ion concentration and temperature. nih.gov The thermodynamic parameters of this interaction have been calculated, revealing significant enthalpic contributions to the binding process, particularly in the presence of a corresponding mRNA codon. nih.gov In contrast, the association constant for the binding of Ac-Phe-tRNA to the A-site is reported to be 30 to 50 times lower than for the P-site, even when the appropriate codon is present in the A-site. nih.gov This disparity underscores the structural and chemical features of the P-site that favor the binding of N-acetylated aminoacyl-tRNAs.

Table 1: Comparative Binding Affinity of N-Acetyl-Phe-tRNA

Ribosomal SiteRelative Binding AffinityReference
P-siteHigh nih.gov
A-siteLow (30-50 fold lower than P-site) nih.gov

Role in Peptidyl Transferase Center Function

The peptidyl transferase center (PTC), located in the large ribosomal subunit, is the catalytic core responsible for peptide bond formation. The interaction of this compound with the PTC is central to its mechanism of action. The N-acetyl group plays a decisive role in determining its function within the PTC. For a molecule to act as an acceptor substrate in peptide bond formation (binding at the A-site), a free α-amino group is an essential requirement. This amino group performs the nucleophilic attack on the ester bond of the P-site peptidyl-tRNA.

Since this compound has its α-amino group blocked by an acetyl moiety, it cannot serve as an acceptor substrate for peptide bond formation. Instead, by binding to the A-site, it acts as a competitive inhibitor of the binding of cognate aminoacyl-tRNAs. When bound to the P-site, N-acetylated aminoacyl-tRNAs can act as donors in a model reaction with puromycin (B1679871), an antibiotic that mimics the A-site substrate. This reactivity has been instrumental in studying the donor activity of the P-site.

Mechanism of Action as an Aminoacyl-tRNA Analog

The primary mechanism of action of this compound is rooted in its ability to mimic the 3'-end of an aminoacyl-tRNA, allowing it to interact with the ribosome's active sites. However, the N-acetylation fundamentally alters its chemical reactivity within the PTC.

Substrate Activity in Peptide Bond Formation

As established, the presence of a free α-amino group is a prerequisite for a molecule to function as an A-site substrate (acceptor) in the peptidyl transferase reaction. The nucleophilic attack by this amino group on the carbonyl carbon of the peptidyl-tRNA in the P-site is the key chemical step in peptide bond formation.

The acetylation of the α-amino group in this compound renders it incapable of performing this nucleophilic attack. Consequently, it is inactive as an acceptor substrate. Research has shown that acetylation of the amino acid on a phenylalanyl-oligonucleotide drastically reduces its ability to bind to the ribosome and participate in peptide bond formation.

Inhibitory Effects on Ribosomal Catalysis

Due to its inability to act as an acceptor substrate, this compound functions as a competitive inhibitor of peptide bond formation. By occupying the A-site of the PTC, it sterically hinders the binding of the correct, incoming aminoacyl-tRNA, thereby halting the elongation cycle of protein synthesis.

This inhibitory action is a direct consequence of the blocked α-amino group. The binding of the adenosine (B11128) moiety and the phenylalanyl side chain to their respective pockets within the PTC is likely maintained, allowing the compound to compete effectively with natural substrates. The inhibitory effect of such N-acetylated analogs has been a valuable tool for probing the substrate specificity and catalytic mechanism of the peptidyl transferase center.

Kinetic Studies of Ribosomal Reactions Involving this compound

Kinetic analyses of ribosomal reactions using N-acetylated aminoacyl-tRNAs provide quantitative insights into the catalytic efficiency of the peptidyl transferase center and the impact of modifications on substrate activity.

Studies on the puromycin reaction, a model system for peptide bond formation, have utilized Ac-Phe-tRNA as a P-site donor substrate. In this assay, the N-acetyl-phenylalanyl group is transferred to puromycin, which acts as an A-site acceptor mimic. The catalytic rate constant (kcat) for this reaction provides a measure of the intrinsic activity of the peptidyl transferase.

The kcat of peptidyl transferase for the reaction between Ac-Phe-tRNA and puromycin has been determined under different conditions. In the presence of a 0.5 M NH4Cl ribosomal wash, which contains factors that can influence ribosome activity, the kcat was found to be 2.0 min⁻¹. nih.gov In the absence of this wash, the rate decreased to 0.8 min⁻¹. nih.gov These values, while demonstrating the donor capability of Ac-Phe-tRNA, also highlight the influence of the ribosomal environment on the catalytic rate. It is important to note that these kinetic parameters describe a scenario where the N-acetylated compound acts as a donor, not an inhibitor.

Table 2: Kinetic Parameters of the Peptidyl Transferase Reaction with Ac-Phe-tRNA as a Donor

Conditionkcat (min⁻¹)Reference
With 0.5 M NH4Cl ribosomal wash2.0 nih.gov
Without 0.5 M NH4Cl ribosomal wash0.8 nih.gov

Further kinetic studies have focused on the binding of N-acetyl-Phe-tRNA to the ribosome. The equilibrium binding constants for this interaction have been measured, confirming the higher affinity for the P-site over the A-site. nih.gov While specific inhibitory constants (Ki) for this compound as a competitive inhibitor of the A-site are not extensively documented in the provided context, the qualitative understanding of its inhibitory mechanism is well-established based on the structural requirements of the peptidyl transferase reaction. The significantly lower binding affinity for the A-site compared to the P-site for the full tRNA suggests that as a small molecule inhibitor, its effectiveness would be concentration-dependent and in competition with the natural aminoacyl-tRNA substrates.

Transacylation Dynamics at the Ribose 2'- and 3'-Hydroxyls

The presence of the N-Acetylphenylalanyl group on the ribose moiety of adenosine introduces a dynamic equilibrium between the 2'- and 3'-O-acylated isomers. This intramolecular migration, known as transacylation, is a critical aspect of the compound's chemistry, influencing its conformational state and interaction with biological systems. The vicinal hydroxyl groups on the ribose ring serve as both the origin and destination for the acyl group, resulting in a continuous interchange between the this compound and 3'-O-(N-Acetylphenylalanyl)adenosine forms.

Research on closely related peptidyl-adenosine derivatives has provided significant insights into these dynamics. For instance, studies on 2'(3')-O-(N-acetyl-L-phenylalanyl-L-phenylalanyl)adenosine have demonstrated that the two isomers can be distinctly separated and quantified using high-performance liquid chromatography (HPLC). nih.gov In an aqueous solution at pH 7.0 and 0°C, the equilibrium between the isomers favors the 3'-O-acylated form. nih.gov

The table below summarizes the equilibrium distribution and rate of equilibration for a related dipeptidyl-adenosine compound.

ParameterValueConditions
2'-isomer to 3'-isomer ratio 0.30 : 0.70pH 7.0, 0°C
Equilibration Rate 0.59 ± 0.04 min⁻¹pH 7.0, 0°C

Data derived from studies on 2'(3')-O-(N-acetyl-L-phenylalanyl-L-phenylalanyl)adenosine. nih.gov

This observed preference for the 3'-position is a common feature for acyl groups on ribose. The rate of this transacylation is notably slower than that observed for aminoacyl-tRNAs, a factor that has significant implications for its role in ribosomal protein synthesis. nih.gov This slower equilibration allows for the specific isomeric form to be maintained for a sufficient duration to be selectively recognized and processed by enzymes.

Enzymatic Processing and Recognition

The specific isomeric state of this compound, arising from the transacylation dynamics, is a key determinant in its recognition and processing by enzymes. The distinct spatial arrangement of the N-Acetylphenylalanyl group at either the 2'- or 3'-hydroxyl position dictates the molecule's fit within an enzyme's active site.

A pivotal example of this enzymatic specificity is seen in the context of the ribosome's peptidyltransferase center (PTC). The PTC is responsible for catalyzing peptide bond formation. Studies utilizing analogs of peptidyl-tRNA, such as N-acetyl-L-phenylalanine transferred to an acceptor like 2'(3')-O-L-phenylalanyladenosine, have shown that the reaction product is exclusively the 3'-isomer. nih.gov This indicates a stringent stereochemical requirement at the acceptor site of the ribosomal peptidyltransferase, which selectively recognizes and utilizes the 3'-O-acylated substrate for peptide bond formation. The slower rate of transacylation is crucial in this context, as it ensures that the 3'-isomer, once formed, is kinetically stable enough to act as the substrate. nih.gov

Furthermore, the compound can be considered a substrate analog for peptidyl-tRNA hydrolases (Pth). These enzymes are essential for recycling peptidyl-tRNA molecules that have been prematurely dissociated from the ribosome. The accumulation of peptidyl-tRNA is toxic to cells, and Pth enzymes alleviate this by cleaving the ester bond between the peptide and the tRNA. Given its structure, this compound mimics the peptidyl-adenosine end of a peptidyl-tRNA and could potentially be recognized and processed by Pth enzymes.

Enzymes that metabolize adenosine, such as adenosine deaminase and adenosine kinase, are less likely to process this compound efficiently. Adenosine deaminase catalyzes the conversion of adenosine to inosine, while adenosine kinase phosphorylates adenosine. nih.gov The bulky N-Acetylphenylalanyl group at the 2'- or 3'-position would likely cause steric hindrance, preventing the compound from fitting into the active sites of these enzymes, which are typically specific for unmodified adenosine.

Similarly, the susceptibility of this compound to ribonucleases would be altered. Ribonuclease A, for example, cleaves the P-O5' bond in RNA on the 3' side of pyrimidine (B1678525) residues and requires the 2'-hydroxyl group to act as a nucleophile in the cleavage mechanism. The presence of the acyl group on the 2'-hydroxyl would block this activity.

Structural Biology and Biophysical Characterization

Conformational Analysis of 2'-O-(N-Acetylphenylalanyl)adenosine and its Complexes

While specific NMR and IR spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its constituent parts: adenosine (B11128) and N-acetyl-L-phenylalanine, as well as from related adenosine derivatives. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to determine the conformation of nucleosides in solution. researchgate.net For this compound, characteristic signals would be expected for the protons and carbons of the adenine (B156593) base, the ribose sugar, and the N-acetylphenylalanyl moiety. The chemical shift of the anomeric proton (H1') and the coupling constants between the ribose protons (e.g., J₁'₂') are particularly informative for determining the ribose pucker and the glycosidic bond conformation. researchgate.net The presence of the N-acetyl group introduces a methyl signal typically observed around 2.0 ppm. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. Key vibrational bands would include those for the N-H and C=O stretching of the amide group in the N-acetylphenylalanyl portion, the C=O stretching of the ester linkage, and the various vibrations associated with the adenine and ribose rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

Proton Predicted Chemical Shift (ppm) Characteristic Features
Adenine H8 ~8.1 Singlet
Adenine H2 ~8.0 Singlet
Ribose H1' ~6.0 Doublet, sensitive to glycosidic conformation
N-Acetyl CH₃ ~2.0 Singlet
Phenylalanine aromatic 7.2-7.4 Multiplet

Computational methods, such as molecular mechanics and quantum mechanics, are employed to model the conformational landscape of nucleosides. nih.gov These studies on related molecules indicate that the ribose ring of adenosine derivatives typically exists in equilibrium between two major conformations: C2'-endo and C3'-endo. bohrium.comnih.gov The introduction of a bulky substituent at the 2'-O position, such as the N-acetylphenylalanyl group, is expected to influence this equilibrium. nih.gov A 2'-O-methylation, for instance, favors a C3'-endo pucker, which promotes a more rigid A-form helical structure in nucleic acids. nih.gov Similar effects would be anticipated for the larger N-acetylphenylalanyl group, likely shifting the conformational preference towards C3'-endo. This has significant implications for how the molecule is recognized and accommodated by its biological targets. nih.gov

Structural Insights into Ribosome-Compound Interactions

As an analog of the aminoacyl-tRNA terminus, this compound is expected to interact with the peptidyl transferase center (PTC) of the large ribosomal subunit. Understanding this interaction at a structural level is key to elucidating the mechanism of peptide bond formation.

While there are no published cryo-EM structures of a ribosome in complex with this compound, cryo-EM has been instrumental in visualizing the binding of various ligands to the ribosome and other large molecular assemblies like G protein-coupled receptors. nih.govnih.govnih.govelifesciences.orgresearchgate.net These studies provide a framework for understanding how small molecules interact with RNA-rich binding pockets. For example, cryo-EM studies of the adenosine A2A receptor have revealed detailed interactions between the ligand and the protein, highlighting the flexibility of the binding pocket. nih.govnih.gov It is plausible that this compound would bind in the A-site of the PTC, with the adenine base engaging in stacking interactions with rRNA bases and the N-acetylphenylalanyl group positioned to interact with the A- and P-site loops.

Theoretical modeling and molecular docking are valuable tools for predicting the binding mode of ligands in the absence of experimental structures. nih.gov Docking studies of various antagonists into the adenosine A2A receptor have successfully identified key interactions within the binding pocket. nih.govnih.gov A similar approach could be used to model the interaction of this compound with the ribosomal PTC. Such models would likely show the adenine moiety occupying the same position as the A76 of the incoming aminoacyl-tRNA, with the N-acetylphenylalanyl group extending into the hydrophobic cleft of the A-site. Hydrogen bonding between the ligand and the 23S rRNA would be critical for stabilizing the complex.

Influence on Nucleic Acid Conformation (e.g., Transfer RNA, Ribosomal RNA)

Studies on tRNA with modified 3'-terminal adenosines have shown that even subtle changes can alter the kinetics and thermodynamics of tRNA-synthetase recognition. nih.gov The 2'-O-acylation would restrict the conformational flexibility of the ribose-phosphate backbone. As mentioned, 2'-O modifications tend to favor the C3'-endo sugar pucker, which is characteristic of an A-form RNA helix. nih.gov This conformational rigidity can impact the precise positioning of the amino acid moiety within the ribosomal PTC, thereby affecting the efficiency of peptide bond formation. The bulky phenylalanyl group would also introduce new potential interactions with the ribosomal RNA and proteins, further influencing the local conformation.

Structure Activity Relationship Sar Studies and Analogue Design

Correlations Between Structural Features and Biochemical Activity

The biochemical activity of 2'-O-(N-Acetylphenylalanyl)adenosine and its analogues as inhibitors of protein synthesis is intrinsically linked to their structural features. These molecules mimic the 3'-end of an aminoacyl-tRNA, allowing them to bind to the A-site of the ribosome's peptidyl transferase center. The key structural components that dictate their activity are the nucleoside base, the sugar moiety, and the amino acid side chain.

The adenosine (B11128) base is a crucial element for recognition and binding within the PTC. Modifications to the adenine (B156593) ring can significantly impact activity. For instance, the presence of the 6-amino group is important for forming hydrogen bonds with the ribosomal RNA (rRNA) of the PTC.

The nature of the amino acid side chain also plays a significant role in the inhibitory potency of these compounds. The hydrophobicity and steric bulk of the side chain influence the binding affinity and the rate of reaction with the growing polypeptide chain. Studies with various aminoacyl-adenosine derivatives have shown that the nature of the amino acid affects the stability of the ester linkage, which can influence their effectiveness as inhibitors. For example, proline confers the lowest stability to the acyl linkage in aminoacyl-tRNAs, while isoleucine and valine provide the highest stability. nih.gov The phenylalanine side chain in this compound contributes to its binding through hydrophobic interactions within a specific pocket of the PTC.

The N-acetyl group on the amino acid is another critical feature. This modification prevents the aminoacyl-adenosine analogue from acting as a donor in the peptidyl transferase reaction, effectively turning it into a chain terminator. This is a key difference from a standard aminoacyl-tRNA, which can both accept a peptide and donate its amino acid to the next incoming aminoacyl-tRNA.

The inhibitory activity of these compounds is not significantly affected by the nature of the heterocyclic base residue, suggesting a degree of flexibility in this part of the molecule for interaction with the ribosome. nih.gov

Structural FeatureRole in Biochemical ActivityImpact of Modification
Adenosine BaseEssential for recognition and binding to the ribosomal PTC. The N6-amino group participates in hydrogen bonding with rRNA.Modifications can decrease binding affinity and inhibitory activity.
Phenylalanine Side ChainContributes to binding affinity through hydrophobic interactions within the A-site of the PTC.Variations in the amino acid side chain alter binding affinity and the rate of reaction. Hydrophobicity and size are key factors. nih.gov
N-Acetyl GroupBlocks the amino group, preventing the molecule from acting as a donor in peptide bond formation, leading to chain termination.Absence of this group would allow the molecule to be incorporated into the peptide chain without causing immediate termination.
2'-O-Acyl LinkageMimics the ester bond in natural aminoacyl-tRNA, allowing it to act as an acceptor of the nascent polypeptide chain.Replacement with a more stable amide bond, as seen in puromycin (B1679871), results in a more potent and stable inhibitor. nih.gov

Impact of Stereochemistry on Molecular Recognition

The stereochemistry of this compound is a critical determinant of its ability to be recognized by the ribosome and to participate in the peptidyl transferase reaction. The precise three-dimensional arrangement of the atoms in the sugar ring, the amino acid, and their linkage is essential for proper positioning within the highly structured environment of the PTC.

The chirality of the amino acid is paramount. The ribosome is exquisitely selective for L-amino acids, the naturally occurring enantiomer. Therefore, analogues synthesized with D-amino acids exhibit significantly reduced or no activity as ribosomal inhibitors. This stereospecificity is a fundamental aspect of the fidelity of protein synthesis.

The position of the aminoacyl group on the ribose sugar, either at the 2'- or 3'-hydroxyl group, is another crucial stereochemical factor. In natural aminoacyl-tRNAs, the aminoacyl group rapidly equilibrates between the 2' and 3' positions. However, the peptidyl transferase reaction is believed to occur with the aminoacyl group in a specific orientation. Studies with modified tRNAs have shown that while both 2'- and 3'-aminoacylated tRNAs can bind to the ribosome, the ribosome may favor one isomer for catalysis. For instance, a modified tRNA with a stable amide bond at the 3' position can act as an acceptor but not a donor in protein synthesis, suggesting that the ability to isomerize between the 2' and 3' positions may be important for the full catalytic cycle. nih.gov

Stereochemical FeatureImpact on Molecular RecognitionConsequence of Alteration
Chirality of PhenylalanineThe ribosome specifically recognizes the L-enantiomer of the amino acid.Use of a D-phenylalanine drastically reduces or abolishes inhibitory activity.
Position of Acyl Linkage (2' vs. 3')Both isomers can typically bind, but the precise orientation is critical for the peptidyl transferase reaction. Natural aminoacyl-tRNAs equilibrate between these positions.Fixing the linkage to one position can affect the rate and completeness of the reaction, as seen in analogues with non-isomerizable bonds. nih.gov
Ribose Pucker and Glycosidic Bond ConformationThese factors determine the overall three-dimensional shape of the molecule, which must complement the binding site in the PTC.Non-optimal conformations can lead to steric clashes and reduced binding affinity.

Design Principles for Modulating Ribosomal Function

The insights gained from SAR and stereochemical studies of this compound and related compounds have led to the formulation of key design principles for creating novel molecules that can modulate ribosomal function. These principles are aimed at enhancing potency, selectivity, and stability, or for introducing new functionalities for research purposes.

A primary design strategy involves modifying the bond linking the amino acid to the adenosine. Replacing the labile ester bond with a more stable amide bond, as is present in the antibiotic puromycin, creates a much more robust inhibitor of protein synthesis. nih.gov This is because the amide bond is not readily cleaved by the ribosome, leading to irreversible chain termination.

Another important principle is the modification of the amino acid side chain to optimize interactions with the A-site of the PTC. By systematically altering the side chain's size, hydrophobicity, and charge, it is possible to fine-tune the binding affinity and selectivity of the inhibitor. For example, introducing bulky or charged groups can probe the steric and electrostatic constraints of the binding pocket.

Furthermore, the adenosine moiety can be modified to enhance binding or to introduce reporter groups. For instance, fluorescent or biotin (B1667282) labels can be attached to the molecule to facilitate the study of its binding and localization within the ribosome. nih.gov Modifications to the adenine base or the ribose sugar can also be explored to improve affinity and selectivity, although these changes must be made with caution to avoid disrupting essential interactions with the PTC.

Finally, the design of non-hydrolyzable peptidyl-tRNA mimics is a powerful approach for structural biology studies. By creating stable analogues of the entire peptidyl-tRNA molecule, researchers can trap the ribosome in specific functional states, allowing for high-resolution structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy. acs.orgbiorxiv.org

Design PrincipleObjectiveExample Application
Stabilize the Acyl LinkageIncrease potency and stability of the inhibitor.Replacement of the ester bond with an amide bond, as in puromycin. nih.gov
Optimize the Amino Acid Side ChainEnhance binding affinity and selectivity for the ribosomal A-site.Systematic variation of side chain hydrophobicity and steric bulk.
Introduce Reporter GroupsFacilitate detection and study of inhibitor-ribosome interactions.Attachment of fluorescent dyes or biotin tags to the adenosine or amino acid moiety. nih.gov
Synthesize Full Peptidyl-tRNA MimicsEnable structural studies of the ribosome in specific functional states.Creation of non-hydrolyzable peptidyl-tRNA analogues for X-ray crystallography or cryo-EM. acs.orgbiorxiv.org

Advanced Methodologies for Studying 2 O N Acetylphenylalanyl Adenosine

Quantitative Biochemical Assays

Quantitative biochemical assays are fundamental for determining the kinetics and thermodynamics of interactions involving 2'-O-(N-Acetylphenylalanyl)adenosine. These assays are often adapted from methods used to study the enzymes responsible for charging tRNAs, the aminoacyl-tRNA synthetases (aaRSs). nih.govnih.gov The aaRSs catalyze a two-step reaction: first, the activation of an amino acid with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate, and second, the transfer of the aminoacyl group to the tRNA. nih.gov Assays targeting these steps can be adapted to study analogs like this compound.

Common approaches include:

ATP-Pyrophosphate (PPi) Exchange Assays: This method measures the rate of the first step of the aminoacylation reaction. nih.gov It relies on the exchange of radiolabeled pyrophosphate ([³²P]-PPi) into ATP, which occurs in the presence of the synthetase and the specific amino acid. The rate of [³²P]-ATP formation is a direct measure of the amino acid activation step. nih.gov

Radiolabeled Amino Acid Incorporation: A widely used method involves incubating the synthetase, tRNA, and a radiolabeled amino acid (e.g., [³H] or [¹⁴C]-phenylalanine). The amount of radioactivity incorporated into the tRNA, which is precipitated and collected, allows for the calculation of the aminoacylation rate. nih.govwpmucdn.com A drawback of this technique can be the difficulty in achieving saturating concentrations of the radiolabeled amino acid. nih.gov

Label-Free Quantification Methods: To overcome the limitations of radioactivity, label-free assays have been developed. One such method monitors the aminoacylation of tRNA by conjugating biotin (B1667282) to the α-amino group of the esterified amino acid, followed by streptavidin (SA) binding. The resulting bulky complex (aa-tRNA-biotin-SA) can be separated from the unreacted tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), allowing for direct quantification. mdpi.com Another technique uses nicked tRNA molecules; after the charging reaction, an aminoacylated fragment can be separated on an acidic denaturing polyacrylamide gel, allowing the fraction of charged tRNA to be measured directly. wpmucdn.com

These assays enable the kinetic characterization of how analogs like this compound might interact with or inhibit aminoacyl-tRNA synthetases or participate in subsequent steps of translation.

Table 1: Comparison of Quantitative Biochemical Assays

Assay Type Principle Key Advantages Key Limitations Citations
ATP-PPi Exchange Measures the rate of amino acid activation by quantifying the incorporation of [³²P]-PPi into ATP. Directly measures the first step of the aaRS reaction; provides mechanistic insights. Requires handling of radioactivity; indirect measure of tRNA charging. nih.gov
Radiolabeled Amino Acid Incorporation Quantifies the amount of radiolabeled amino acid covalently attached to tRNA. A direct measure of the final product (aminoacyl-tRNA). Requires radiolabeled substrates; difficult to achieve saturating amino acid levels. nih.govwpmucdn.com
Label-Free Gel-Based Assays Separates charged from uncharged tRNA on a gel based on differences in mobility after modification (e.g., biotinylation) or using nicked tRNA fragments. Avoids radioactivity; can be more sensitive; allows for direct measurement of the charged fraction. May require specific tRNA constructs (nicked tRNA) or additional reaction steps (biotinylation). wpmucdn.commdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate this compound at an atomic level of detail, offering insights that are often inaccessible through experimental methods alone.

Quantum chemical calculations, such as molecular orbital (MO) computations, are used to analyze the electronic properties of molecules. For a compound like this compound, these calculations can determine its electronic structure, charge distribution, and the nature of its chemical bonds. This information is crucial for understanding its reactivity and interaction potential. For instance, studies on related adenosine (B11128) derivatives like adenosine receptor antagonists have used MO computations to assign observed electronic transitions and to understand the influence of different chemical substituents on the molecule's electronic properties. nih.gov Such an analysis can reveal the polarity of the molecule and identify regions susceptible to electrostatic interactions, which is vital for predicting how it will bind within a protein or RNA pocket. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of biomolecular interactions. researchgate.net Given that this compound is a mimic of the aminoacyl-tRNA terminus, MD simulations are invaluable for studying its interaction with the ribosome. pnas.org Large-scale, all-atom simulations of the entire 70S ribosome have been used to track the movement of aminoacyl-tRNA from its initial binding state (the A/T state) to its fully accommodated position in the aminoacyl (A) site. pnas.orgelsevierpure.com

These simulations can elucidate the conformational changes and energetic landscape of this process. nih.gov Key findings from such simulations on native aminoacyl-tRNA, which are directly relevant to studying mimics, include the critical role of flexibility in the single-stranded 3'-CCA tail and the identification of specific interactions with ribosomal RNA and proteins that guide the molecule into the active site. pnas.orgnih.gov By substituting the natural aminoacyl-tRNA terminus with this compound in a simulation, researchers can predict how the N-acetylation and the specific phenylalanyl side chain affect the dynamics of accommodation and subsequent steps in translation.

Table 2: Key Parameters in MD Simulations of Ribosome-Ligand Interactions

Parameter/Analysis Description Relevance to this compound Citations
System Size The total number of atoms in the simulation, which can exceed 2.6 million for a fully solvated ribosome. Ensures that large-scale conformational changes of the ribosome and its ligands are accurately captured. pnas.org
Simulation Time Scale The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). Allows for the observation of dynamic events like ligand binding, conformational changes, and accommodation. nih.govelifesciences.org
Force Field A set of parameters used to calculate the potential energy of the system, defining how atoms interact. Determines the accuracy of the molecular interactions being modeled. nih.gov
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to quantify conformational changes. Tracks the stability of the compound in the binding site and the movement of the ribosome and tRNA components. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be used to predict its binding mode and affinity for targets such as the ribosomal A-site or the active site of an aminoacyl-tRNA synthetase. researchgate.netaatbio.com

The process typically involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the receptor (e.g., the ribosome) and the ligand (this compound). nih.gov

Docking Simulation: Using algorithms like the Lamarckian genetic algorithm in programs such as AutoDock, the ligand's conformational flexibility is explored to find the best binding poses within the target's active site. nih.gov

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable complex. mdpi.com The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific residues of the receptor. researchgate.net

Docking studies on related adenosine derivatives and tRNA mimics have successfully predicted binding orientations that correlate well with experimental data, validating the approach. nih.govnih.gov Such studies can guide the design of new analogs and provide testable hypotheses about the mechanism of action.

Table 3: Typical Workflow for Molecular Docking Studies

Step Description Example Software/Method Citations
1. Target Preparation Obtain a high-resolution 3D structure of the receptor (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and assigning charges. PDB Database, AutoDockTools mdpi.com
2. Ligand Preparation Generate a 3D structure of the ligand, perform energy minimization, and define its rotatable bonds. ChemBio3D, MOPAC nih.gov
3. Docking Simulation Run the docking algorithm to explore possible binding modes of the flexible ligand within a defined grid on the rigid or flexible receptor. AutoDock, FlexX, SwissDock nih.govmdpi.comnih.gov
4. Pose Analysis Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and compare binding scores. PyMOL, LigPlot researchgate.net
5. Validation Compare the predicted binding mode and affinity with experimental data, or by re-docking a known co-crystallized ligand to check for accuracy (RMSD calculation). N/A nih.govnih.gov

In Vitro Transcription/Translation Systems for Mechanistic Elucidation

In vitro transcription/translation, or cell-free protein synthesis (CFPS), provides a powerful platform for elucidating the mechanisms by which molecules like this compound affect protein synthesis. nih.govnih.gov These systems, typically derived from extracts of E. coli, rabbit reticulocytes, or human cell lines, contain all the necessary machinery for translation (ribosomes, tRNAs, initiation and elongation factors) in a test tube. nih.govyoutube.com

This controlled environment allows researchers to directly observe the impact of adding specific components, such as modified mRNA or tRNA analogs. For example, studies using 2'-modified mRNA transcripts in rabbit reticulocyte lysates have shown that certain modifications can lead to premature termination of translation, resulting in peptide fragments instead of the full-length protein. nih.gov

By introducing this compound into a CFPS system, researchers can investigate several key questions:

Does it compete with native aminoacyl-tRNAs for binding to the ribosomal A-site?

Can it act as a substrate for the peptidyl transferase center, and if so, how does the N-acetylation affect peptide bond formation?

Does its presence lead to translational stalling or termination?

Cell-free systems are also central to genetic code expansion, where they are used to incorporate non-canonical amino acids (ncAAs) into proteins. nih.govcore.ac.uk These platforms often utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair to charge the ncAA and a suppressor tRNA to read through a stop codon. nih.govnih.gov Studying how a non-canonical analog like this compound behaves in such a highly defined system can provide precise mechanistic details about its interaction with the ribosome and its potential to be incorporated into a polypeptide chain.

Table 4: Applications of Cell-Free Protein Synthesis (CFPS) Systems

CFPS System Source Typical Application in Studying Analogs Citations
Prokaryotic E. coli extracts High-yield production of proteins with ncAAs; mechanistic studies of antibiotic action and ribosomal function. nih.govnih.gov
Eukaryotic Rabbit Reticulocyte Lysate Studying the effects of mRNA modifications or translation inhibitors in a eukaryotic context; analysis of premature termination. nih.gov
Eukaryotic Human Cell Lysate (e.g., HeLa, HEK293) Investigating human-specific translation mechanisms and the impact of analogs in a system that closely mimics human cellular conditions. nih.gov
PURE System Reconstituted from purified E. coli translation factors Offers the most defined environment for dissecting complex reaction pathways with minimal competing reactions. nih.gov

Broader Implications and Future Directions in Research

Contribution to Understanding Fundamental Protein Biosynthesis Processes

The process of protein biosynthesis, or translation, is a core function of all life, where the genetic information encoded in messenger RNA (mRNA) is used to synthesize proteins. This intricate process is carried out by the ribosome, which catalyzes the formation of peptide bonds between amino acids delivered by transfer RNA (tRNA) molecules. Aminoacyl-tRNA synthetases are the essential enzymes that attach the correct amino acid to its corresponding tRNA, a critical step for ensuring the fidelity of translation. nih.gov

The compound 2'-O-(N-Acetylphenylalanyl)adenosine serves as a molecular probe to investigate the specific requirements of the ribosomal peptidyl transferase center (PTC), the active site for peptide bond formation. Research has demonstrated that the presence of a free, unblocked amino group on the amino acid is crucial for the stable binding of the aminoacyl-tRNA terminus to the ribosome. nih.gov Studies using N-acetylated phenylalanyl-oligonucleotides, which mimic the aminoacyl end of a tRNA, showed a dramatic reduction in ribosomal binding—to about 1/20th of that observed with the non-acetylated version. nih.gov

This finding implies that the ribosome possesses a sophisticated mechanism for distinguishing between a correct aminoacyl-tRNA ready for peptide bond formation and one that is blocked or modified. nih.gov By using this compound, researchers can effectively stall the ribosome at the point of peptide bond formation. This allows for the detailed study of the A-site (aminoacyl site) and P-site (peptidyl site) of the ribosome, helping to elucidate the precise molecular interactions and conformational changes required to accommodate the incoming aminoacyl-tRNA and catalyze the peptide bond.

Insights into Ribosome Evolution and the RNA World Hypothesis

The RNA World hypothesis proposes that life based on RNA preceded the current DNA-RNA-protein world. sciencealert.comnih.gov In this hypothetical ancient world, RNA molecules served as both the carrier of genetic information and the primary catalyst for chemical reactions. sciencealert.comnih.govsciencedaily.com A key piece of evidence supporting this is the ribosome itself; its catalytic core, the PTC, is composed entirely of ribosomal RNA (rRNA), suggesting it is a molecular fossil from the RNA World. gatech.edunih.gov

The study of simple molecules that interact with the PTC, such as aminoacyl-nucleoside analogs, offers clues about the origin and evolution of the translation machinery. The ability of the ribosome's RNA-based active site to recognize and bind the aminoacyl-adenosine end of a tRNA is a central feature of translation. nih.gov Research with compounds like this compound helps to define the minimal structural requirements for this interaction.

The finding that the ribosome can discriminate against an N-acetylated amino acid suggests that the PTC evolved a high degree of specificity early in its history. nih.gov This specificity would have been essential for the transition from a world of simple, randomly generated peptides to a system of genetically encoded protein synthesis. nih.gov By probing the catalytic limits of the PTC with such analogs, scientists can model the capabilities of a primordial ribosome, providing tangible data to support or refine theories about how a complex process like coded protein synthesis could have emerged from a simpler, RNA-based system. gatech.edunih.gov

Potential as a Research Tool for Modifying Protein Synthesis

The ability of this compound to act as a specific inhibitor of peptide bond formation makes it a valuable research tool. By preventing the ribosome from proceeding with elongation, it can be used to synchronize populations of ribosomes, arresting them at a specific step in the translation cycle. nih.govoup.com This synchronization is invaluable for biochemical and structural studies, such as X-ray crystallography or cryo-electron microscopy, which require a homogenous population of molecules to resolve high-resolution structures of ribosomal complexes.

Furthermore, this compound can be utilized in cell-free protein synthesis systems to dissect the kinetics and mechanisms of individual steps of translation. uow.edu.au These systems allow researchers to manipulate the components of the translation machinery in a controlled environment. The introduction of this compound can help identify the roles of specific ribosomal proteins and translation factors involved in the accommodation and catalysis of aminoacyl-tRNA.

Its utility is part of a broader strategy of using aminoacyl-tRNA analogs to probe and control protein synthesis. This class of molecules includes non-hydrolyzable analogs that lock elongation factors onto the ribosome and fluorescently tagged analogs that allow for real-time tracking of ribosomal dynamics. tandfonline.com

Emerging Areas of Investigation for Aminoacyl-Nucleoside Analogs

The principles learned from studying this compound are fueling several emerging areas of research for the broader class of aminoacyl-nucleoside analogs.

Antibiotic Development : Because aminoacyl-tRNA synthetases are essential for bacterial viability and often differ from their eukaryotic counterparts, they are prime targets for new antibiotics. oup.comnih.gov Many existing and experimental antibiotics are mimics of the aminoacyl-adenylate intermediate or the aminoacyl-tRNA product. nih.gov Continued design of novel aminoacyl-nucleoside analogs could lead to new classes of antimicrobials that inhibit protein synthesis with high specificity.

Genetic Code Expansion : A major goal in synthetic biology is to incorporate unnatural amino acids (UAAs) with novel chemical properties into proteins. uow.edu.au This is achieved by engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. The development and study of various aminoacyl-adenosine analogs are crucial for understanding the substrate specificity of these synthetases and for creating new pairs that can charge tRNAs with a wide array of UAAs. uow.edu.au

Probing Non-Canonical Functions : It is now known that aminoacyl-tRNA synthetases participate in numerous cellular processes beyond translation, including transcription regulation and signal transduction. nih.gov Specially designed aminoacyl-nucleoside analogs could serve as highly specific inhibitors or probes for these non-canonical functions, helping to unravel their mechanisms and physiological relevance without disrupting global protein synthesis.

Chemical Biology and RNA Labeling : Modified nucleosides, including adenosine (B11128) analogs, are increasingly used as tools to label and track RNA molecules within living cells, enabling the study of their synthesis, transport, and decay. researchgate.net There is potential to develop new aminoacyl-nucleoside probes that can be used to report on specific events during translation or to label nascent polypeptide chains in a site-specific manner.

Q & A

Q. What is the chemical structure and functional significance of the 2'-O-(N-Acetylphenylalanyl)adenosine modification?

The compound features a 2'-O-position modification of adenosine, where the ribose hydroxyl group is substituted with an N-acetylphenylalanyl moiety . This modification enhances stability against ribonucleases and may improve target binding affinity by introducing hydrophobic interactions via the phenyl group. Structurally analogous compounds (e.g., 2'-O-arylated adenosines) have been synthesized using Minakawa-Matsuda cyclization or Sonogashira coupling to introduce aryl substituents . The acetylated phenylalanine side chain mimics natural peptide-like interactions, potentially enabling selective enzyme inhibition (e.g., adenylating enzymes like MbtA in Mycobacterium tuberculosis) .

Q. What synthetic strategies are employed for 2'-O-modified adenosine derivatives?

Key methodologies include:

  • Sonogashira coupling : For introducing terminal alkynes to the adenosine scaffold, followed by cyclization (e.g., Minakawa-Matsuda annulation) to form tricyclic nucleoside analogs .
  • Phosphoramidite chemistry : Used for solid-phase oligonucleotide synthesis, where 2'-O-acylamido modifications (e.g., N-acetylated derivatives) are introduced via protected phosphoramidite intermediates .
  • Selective deprotection : For example, using 4:1 trifluoroacetic acid-water to remove silyl protecting groups post-synthesis .
  • Fluorescent tagging : Derivatives with aromatic substituents (e.g., naphthyl groups) exhibit intrinsic fluorescence (ΦF = 0.11–0.32 in methanol), enabling cellular localization studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize enzymatic inhibition in this compound analogs?

Methodological approach :

  • Variation of aryl substituents : Replace the phenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to assess steric and electronic effects on enzyme binding. For example, 2-naphthyl analogs of Sal-AMS show Ki values as low as 6.1 nM against MbtA .
  • Backbone modifications : Replace the purine base with 8-aza-3-deazaadenosine to evaluate effects on hydrogen bonding and π-stacking interactions. Note: This may reduce biochemical potency due to altered base pairing .
  • Fluorescence-based assays : Use fluorescent derivatives (e.g., λex = 315 nm, λem = 420 nm) to monitor real-time enzyme-inhibitor interactions and cellular uptake .

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and whole-cell activity in adenosine derivatives?

Contradiction analysis :

  • Cellular accumulation issues : Despite potent enzyme inhibition (Ki < 25 nM), some analogs show reduced antitubercular activity (MIC = 12.5–50 μM). This suggests poor membrane permeability or efflux pump activity .
  • Methodological solutions :
    • Pro-drug strategies : Introduce lipophilic groups (e.g., pivaloyloxymethyl) to enhance cellular uptake, as seen in phosphoramidite-based oligonucleotide delivery .
    • Fluorescent probes : Track intracellular localization using derivatives with high quantum yields (e.g., ΦF = 0.32 in methanol) to correlate subcellular distribution with activity .
    • Efflux pump inhibitors : Co-administer with inhibitors like verapamil to assess whether multidrug resistance (MDR) mechanisms limit efficacy .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Comprehensive workflow :

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ 14.74 ppm for -CF₃ in 6d) confirms regiochemistry and purity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weights (e.g., [M-H]⁻ = 609.1013 for 6d) with <0.5 ppm error .
  • HPLC purity analysis : Use C18 columns with UV detection (λ = 245–315 nm) to ensure >95% purity, critical for biological assays .
  • Fluorescence spectroscopy : Quantify quantum yields (ΦF) in polar vs. non-polar solvents to predict cellular partitioning .

Data Contradiction and Optimization

Q. Why do some 2'-O-modified adenosine analogs exhibit high biochemical potency but low whole-cell activity?

  • Hypothesis : Modifications like 8-aza-3-deazaadenosine may impair transporter-mediated uptake or increase susceptibility to hydrolytic enzymes .
  • Experimental validation :
    • Compare logP values (e.g., via shake-flask method) to correlate lipophilicity with MIC values.
    • Perform serum stability assays : Incubate derivatives in human serum (37°C, 24 hrs) and quantify degradation via LC-MS .
    • Use genetic knockout strains (e.g., MDR-deficient Mtb) to isolate efflux-related resistance .

Q. How can researchers leverage fluorescent properties of this compound derivatives for mechanistic studies?

  • Applications :
    • Confocal microscopy : Image intracellular localization in Mtb-infected macrophages using λex/λem = 315/442 nm .
    • Fluorescence polarization (FP) : Measure binding kinetics to MbtA by monitoring changes in polarization upon inhibitor-enzyme interaction .
    • Competitive binding assays : Co-incubate with non-fluorescent analogs (e.g., Sal-AMP) to quantify displacement efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.